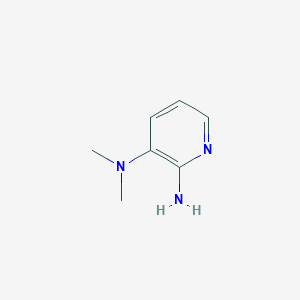

N3,N3-Dimethylpyridine-2,3-diamine

Description

Context within Pyridine (B92270) Chemistry and Diamine Derivatives

Pyridine and its derivatives are fundamental heterocyclic structures that are ubiquitous in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of amino groups to the pyridine ring, creating pyridinediamines, significantly influences the electronic properties and reactivity of the scaffold. These diamine derivatives serve as crucial precursors for the construction of fused heterocyclic systems, which are often endowed with potent biological activities.

N3,N3-Dimethylpyridine-2,3-diamine belongs to the class of vicinal diaminopyridines, where the amino groups occupy adjacent positions on the pyridine ring. The presence of two methyl groups on one of the nitrogen atoms (N3) introduces specific steric and electronic effects that can be exploited in chemical transformations. This substitution pattern distinguishes it from its parent compound, 2,3-diaminopyridine (B105623), and other methylated isomers, offering alternative synthetic pathways and leading to novel molecular architectures. The reactivity of this compound is characterized by the interplay of the pyridine ring's electron-withdrawing nature and the electron-donating character of the amino substituents.

Significance as a Chemical Scaffold and Intermediate for Advanced Organic Synthesis

The strategic placement of the primary and tertiary amine functionalities in this compound makes it a highly valuable scaffold for the construction of complex molecules. This arrangement allows for selective chemical modifications at different positions, enabling the divergent synthesis of a library of compounds from a single starting material.

A key application of this diamine is in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. These structures are of significant interest in medicinal chemistry due to their presence in a number of biologically active molecules, including kinase inhibitors. The vicinal diamine motif of this compound can readily undergo cyclization reactions with various electrophiles, such as aldehydes, ketones, or carboxylic acid derivatives, to form the imidazole (B134444) ring fused to the pyridine core. For instance, the reaction with aldehydes can lead to the formation of substituted imidazo[4,5-b]pyridines, a core structure found in compounds with potential therapeutic applications.

The general synthetic utility of diaminopyridines is well-established. For example, the synthesis of 2,3-diaminopyridine can be achieved through the reduction of 2-amino-3-nitropyridine (B1266227) using various reducing agents like iron in acidic ethanol (B145695) or through catalytic hydrogenation. nih.govorgsyn.org A patented method describes the preparation of 2,3-diaminopyridine from 2,3-dinitropyridine (B76908) via catalytic hydrogenation using palladium on carbon. google.com These foundational methods provide a basis for accessing the core structure from which N3,N3-dimethylated derivatives can be conceptually derived.

The synthesis of related substituted pyridines, such as ¹⁵N-labelled 3,5-dimethylpyridine, has been explored through multi-step sequences, highlighting the modular nature of pyridine chemistry. nih.gov While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, it is conceptually achievable through methods like the direct methylation of 2,3-diaminopyridine or by employing a building block approach where the dimethylamino group is introduced prior to the formation of the pyridine ring or the introduction of the second amino group.

Structure

3D Structure

Properties

IUPAC Name |

3-N,3-N-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTFSJOQKAWRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50426-30-7 | |

| Record name | 3-N,3-N-dimethylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N3,n3 Dimethylpyridine 2,3 Diamine and Its Derivatization

Established Synthetic Routes to the Core Structure

The foundational step in the synthesis of N3,N3-Dimethylpyridine-2,3-diamine is the preparation of its precursor, 2,3-diaminopyridine (B105623). This can be achieved through several strategic pathways, primarily involving the reduction of a nitrated aminopyridine or the amination of a halogenated aminopyridine.

Precursor-Based Synthesis Strategies

A common and effective method for the synthesis of 2,3-diaminopyridine involves the reduction of 2-amino-3-nitropyridine (B1266227). This transformation can be accomplished using various reducing agents. A patent discloses a method for preparing 2,3-diaminopyridine by dissolving 2,3-dinitropyridine (B76908) in an organic solvent, adding palladium on carbon as a catalyst, and then introducing hydrogen gas to facilitate the reduction. This process is advantageous due to its relatively short reaction time and the high purity of the resulting product google.com.

Another widely employed strategy is the amination of 2-halo-3-aminopyridine. For instance, 2-chloro-3-aminopyridine can be treated with aqueous ammonia in the presence of a copper salt catalyst. This reaction is typically carried out under pressure and at elevated temperatures to facilitate the nucleophilic aromatic substitution of the chlorine atom with an amino group google.com.

Multi-Step Synthetic Pathways

The synthesis of the necessary precursors for the above reactions often involves multi-step pathways. For example, 2-amino-3-nitropyridine can be synthesized from 2-aminopyridine (B139424). This process typically involves a nitration step, which must be carefully controlled to achieve the desired regioselectivity.

Similarly, the synthesis of 2-halo-3-aminopyridines can begin from readily available pyridine (B92270) derivatives. These pathways often involve a series of functional group transformations to introduce the amino and halogen substituents at the correct positions on the pyridine ring.

Regioselective Functionalization Approaches

Once the 2,3-diaminopyridine core is synthesized, the next critical step is the introduction of the two methyl groups onto the nitrogen atom at the 3-position. This requires regioselective functionalization to avoid methylation at the 2-amino group or the pyridine ring nitrogen.

Selective Amination and Alkylation Reactions

The direct dimethylation of 2,3-diaminopyridine presents a regioselectivity challenge. Research has shown that the position of methylation of 2,3-diaminopyridine is dependent on the solvent used. In acetonitrile, methylation predominantly occurs on the pyridine ring nitrogen, whereas in a mixture of 2,2,2-trifluoroethanol and methanol, methylation of the 3-amino group becomes more favorable. This solvent-dependent outcome is attributed to a combination of steric and hydrogen-bonding effects.

A more controlled approach involves the selective N-alkylation of the 3-amino group. This can be achieved by employing protecting group strategies to temporarily block the more reactive sites, directing the alkylating agent to the desired nitrogen atom.

Derivatization of Amine Functionalities

To achieve the desired N3,N3-dimethyl substitution, a common strategy involves the reaction of 2,3-diaminopyridine with a methylating agent such as methyl iodide. To favor dimethylation at the 3-position, the reaction conditions, including the choice of base and solvent, must be carefully optimized. The relative nucleophilicity of the two amino groups and the pyridine ring nitrogen plays a crucial role in the outcome of the reaction.

Cyclization and Heterocycle Formation via this compound Precursors

The 2,3-diaminopyridine scaffold, and by extension its N-alkylated derivatives like this compound, are valuable precursors for the synthesis of various fused heterocyclic systems, most notably imidazopyridines.

The vicinal diamine functionality in this compound allows for cyclocondensation reactions with various electrophilic reagents to form five-membered rings fused to the pyridine core. For example, reaction with aldehydes or their derivatives can lead to the formation of imidazo[4,5-b]pyridines. The presence of the N,N-dimethyl group at the 3-position can influence the reactivity and properties of the resulting heterocyclic system. The synthesis of imidazopyridines often starts from 2-aminopyridine derivatives, highlighting the importance of the core structure e3s-conferences.org. The reaction of 2-aminopyridine with bromoacetaldehyde is a known method to form imidazopyridines e3s-conferences.org. More advanced methods include microwave-assisted one-pot syntheses involving the condensation of a pyridine, a substituted bromoacetophenone, and ammonium acetate e3s-conferences.org.

| Precursor | Reagent | Product | Reaction Type |

| 2,3-Dinitropyridine | H₂, Pd/C | 2,3-Diaminopyridine | Reduction |

| 2-Chloro-3-aminopyridine | aq. NH₃, Cu²⁺ | 2,3-Diaminopyridine | Amination |

| 2,3-Diaminopyridine | Methylating Agent | This compound | N-Alkylation |

| This compound | Aldehyde/Carboxylic Acid derivative | Imidazo[4,5-b]pyridine derivative | Cyclocondensation |

Synthesis of Azabenzimidazole Systems

The synthesis of azabenzimidazole systems, also known as imidazo[4,5-b]pyridines, from this compound is a key transformation. These bicyclic structures are of significant interest due to their presence in various biologically active molecules. The primary approach to forming the imidazole (B134444) ring involves the condensation of the diamine with a one-carbon synthon.

Commonly, this is achieved through the reaction with aldehydes or carboxylic acids and their derivatives. nih.govirb.hrscispace.comnih.govmdpi.com The reaction with an aldehyde typically proceeds via the formation of a Schiff base at the primary amino group, followed by an intramolecular cyclization with the adjacent dimethylamino group, which may undergo demethylation under the reaction conditions to facilitate aromatization.

Alternatively, direct condensation with carboxylic acids, often under acidic conditions and elevated temperatures, can yield the corresponding 2-substituted imidazo[4,5-b]pyridines. The use of formic acid, for example, would lead to the parent imidazo[4,5-b]pyridine. nih.gov

Table 1: Synthesis of Azabenzimidazole Derivatives

| Reagent | Product | Reaction Conditions |

|---|---|---|

| Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-b]pyridine | Acid catalyst, heat |

| Formic acid | 1H-Imidazo[4,5-b]pyridine | Heat |

| Acetic anhydride | 2-Methyl-1H-imidazo[4,5-b]pyridine | Heat |

Formation of Iminopyridine Analogues

Iminopyridine analogues can be synthesized from this compound through controlled condensation with aromatic aldehydes. jlu.edu.cnnih.govjlu.edu.cnresearchgate.net This reaction selectively forms a Schiff base at the more reactive primary amino group. The reaction conditions, such as temperature and catalyst, can be modulated to favor the formation of the imine without subsequent cyclization to the azabenzimidazole.

The stability of the resulting iminopyridine can vary depending on the nature of the substituent on the aldehyde. Electron-withdrawing groups on the aromatic ring of the aldehyde can enhance the stability of the imine.

Table 2: Formation of Iminopyridine Analogues

| Aldehyde | Product |

|---|---|

| 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-N,N-dimethylpyridine-2,3-diamine |

| 2,4-Dichlorobenzaldehyde | N'-(2,4-Dichlorobenzylidene)-N,N-dimethylpyridine-2,3-diamine |

| Cinnamaldehyde | N'-(3-Phenylallylidene)-N,N-dimethylpyridine-2,3-diamine |

Integration into Fused Pyrimidine (B1678525) Systems

The integration of this compound into fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, can be achieved through reactions with reagents that provide a two-carbon or a carbon-nitrogen fragment. mdpi.comnih.govresearchgate.net A common method involves the reaction with β-dicarbonyl compounds or their equivalents. For example, condensation with a β-ketoester can lead to the formation of a pyridopyrimidinone.

Another important route to fused pyrimidines is the reaction with urea or thiourea. Heating the diamine with urea can lead to the formation of a pyridylurea, which can then undergo intramolecular cyclization to yield a pyrido[2,3-d]pyrimidine-2,4-dione.

Table 3: Synthesis of Fused Pyrimidine Systems

| Reagent | Product Structure | Product Name |

|---|---|---|

| Ethyl acetoacetate | Pyrido[2,3-d]pyrimidinone derivative | 4-Methyl-5H-pyrido[2,3-d]pyrimidin-2(1H)-one |

| Urea | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 5H-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| Malononitrile | Aminopyridopyrimidine derivative | 2,4-Diamino-5H-pyrido[2,3-d]pyrimidine-3-carbonitrile |

Preparation of Thiadiazole and Oxadiazole Derivatives

The direct synthesis of thiadiazole and oxadiazole derivatives from this compound is less straightforward as it typically requires the presence of a hydrazine or a similar functional group. Therefore, a multi-step synthesis is generally necessary. One plausible route involves the diazotization of the primary amino group with nitrous acid, followed by conversion to a hydrazine derivative. msu.educhemistrysteps.comlibretexts.orglibretexts.orgyoutube.com

This resulting pyridylhydrazine can then be used in classical thiadiazole and oxadiazole syntheses. For instance, reaction with carbon disulfide in a basic medium would lead to a dithiocarbazate, which can be cyclized to a mercaptothiadiazole. abertay.ac.uk Similarly, reaction with phosgene or a phosgene equivalent could be a pathway to oxadiazole derivatives.

An alternative approach could involve the conversion of the diamine to a thiourea derivative, which could then be oxidatively cyclized to form an aminothiadiazole.

Table 4: Potential Thiadiazole and Oxadiazole Derivatives

| Intermediate | Reagent for Cyclization | Heterocyclic Product |

|---|---|---|

| Pyridylhydrazine | Carbon disulfide | 5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine derivative |

| Pyridylthiosemicarbazide | Acid chloride | 5-Aryl-2-amino-1,3,4-thiadiazolyl)pyridine derivative |

| Pyridylhydrazine | Phosgene | (1,3,4-Oxadiazol-2(3H)-one-5-yl)pyridine derivative |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N3,N3-Dimethylpyridine-2,3-diamine, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its constitution.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear as multiplets in the downfield region, typically between δ 6.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the amino and dimethylamino groups. The protons of the two methyl groups attached to the nitrogen atom (N3) would likely appear as a singlet in the upfield region, typically around δ 2.5-3.5 ppm. The protons of the primary amino group (NH₂) at the C2 position would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for each of the seven carbon atoms. The carbons of the pyridine ring would resonate in the downfield region (typically δ 100-160 ppm). The chemical shifts of the C2 and C3 carbons would be significantly influenced by the attached amino and dimethylamino groups. The carbon atoms of the two methyl groups of the dimethylamino substituent would be expected to produce a signal in the upfield region of the spectrum.

A detailed two-dimensional NMR analysis, including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.0 - 8.5 | - |

| N(CH₃)₂ | 2.5 - 3.5 | ~40 |

| NH₂ | Variable (broad) | - |

| Pyridine-C | - | 100 - 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₁₁N₃, the expected exact molecular weight is approximately 137.18 g/mol . cymitquimica.comglpbio.com

In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to be observed primarily as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 138.1. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of this ion, providing strong evidence for the molecular formula of the compound. researchgate.net

Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure. For instance, the fragmentation of the [M+H]⁺ ion of this compound might involve the loss of a methyl group (CH₃) or the entire dimethylamino group (N(CH₃)₂), leading to the formation of characteristic fragment ions. Predicted collision cross-section (CCS) values for various adducts of isomeric dimethylpyridine-diamines suggest that ion mobility mass spectrometry could also be a valuable tool for distinguishing between isomers. uni.luuni.lu

Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 138.1026 |

| [M+Na]⁺ | 160.0845 |

| [M+K]⁺ | 176.0584 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable methods.

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography would be a viable technique for purity analysis. The compound would be vaporized and passed through a capillary column, and its retention time would be a characteristic property. The use of a flame ionization detector (FID) or a mass spectrometer as a detector (GC-MS) would allow for the quantification of impurities and their identification. The availability of GC data for the related compound 2,3-dimethylpyridine suggests that this method would be effective. nist.gov

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile and widely used technique for the analysis of a broad range of organic compounds. For this compound, reversed-phase HPLC would likely be the method of choice. In this technique, the compound would be dissolved in a suitable solvent and passed through a column packed with a nonpolar stationary phase. A polar mobile phase would be used to elute the compound, and its retention time would be recorded. A UV detector would be suitable for detecting the compound due to the presence of the pyridine ring, which absorbs UV light. HPLC is frequently used to assess the purity of similar compounds, often achieving purity levels greater than 95%. chemicalbook.com By comparing the peak area of the main compound with the areas of any impurity peaks, the purity of a sample of this compound can be accurately determined.

Chromatographic Data for Purity Assessment

| Technique | Typical Column | Common Detector | Application |

|---|---|---|---|

| Gas Chromatography (GC) | Capillary Column (e.g., DB-5) | FID, MS | Purity assessment, impurity identification |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | UV | Purity assessment, quantification |

Reactivity Studies and Chemical Transformations of N3,n3 Dimethylpyridine 2,3 Diamine

Condensation Reactions with Carbonyl Compounds

The presence of vicinal amino groups in N3,N3-dimethylpyridine-2,3-diamine allows it to undergo condensation reactions with a variety of carbonyl compounds, leading to the formation of fused heterocyclic systems. A primary application of this reactivity is in the synthesis of imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry due to their structural similarity to purines.

While specific studies on this compound are not extensively documented in this context, the well-established reactivity of the parent compound, 2,3-diaminopyridine (B105623), provides a strong basis for predicting its behavior. The reaction typically involves the condensation of the diamine with carboxylic acids or their derivatives, such as aldehydes, to form the imidazole (B134444) ring. researchgate.net It is anticipated that the more nucleophilic primary amino group at the 2-position of this compound would readily react with the carbonyl carbon, followed by cyclization with the dimethylamino group at the 3-position to form the corresponding imidazo[4,5-b]pyridine.

A general scheme for this transformation is the reaction with various aldehydes. The reaction of 2,3-diaminopyridine precursors with a range of substituted benzaldehydes has been shown to afford the corresponding imino- and azabenzimidazole products. researchgate.net

Table 1: Plausible Condensation Reactions of this compound with Carbonyl Compounds

| Carbonyl Compound | Expected Product | Reaction Type |

| Aldehydes (R-CHO) | 1-Substituted-2-methyl-imidazo[4,5-b]pyridines | Cyclocondensation |

| Ketones (R-CO-R') | 1,2-Disubstituted-2-methyl-imidazo[4,5-b]pyridines | Cyclocondensation |

| Carboxylic Acids (R-COOH) | 2-Substituted-1-methyl-imidazo[4,5-b]pyridines | Cyclocondensation |

It is important to note that in the case of this compound, the dimethylamino group at the 3-position is less nucleophilic than a primary amine, which may influence the reaction conditions required for cyclization.

Reduction Chemistry and Hydrogenation Studies

The study of reduction and hydrogenation reactions of this compound can be divided into two main areas: the reduction of the pyridine (B92270) ring and the potential transformation of the amino substituents.

Catalytic hydrogenation of pyridine and its derivatives to the corresponding piperidines is a well-established transformation, often requiring harsh conditions such as high pressure and temperature, although milder methods using catalysts like PtO2 in acidic media have been developed. researchgate.net The hydrogenation of substituted pyridines can be selective, depending on the catalyst and reaction conditions. researchgate.net For this compound, hydrogenation of the pyridine ring would lead to the formation of N3,N3-dimethylpiperidine-2,3-diamine. The stability of the dimethylamino group under these conditions would be a key consideration.

There is limited specific literature on the reduction of the substituents of this compound. The primary amino group is generally stable to typical catalytic hydrogenation conditions used for aromatic ring reduction. The dimethylamino group is also expected to be stable.

Table 2: Potential Hydrogenation Products of this compound

| Reactant | Reagents and Conditions | Product |

| This compound | H₂, PtO₂, Acetic Acid | N3,N3-Dimethylpiperidine-2,3-diamine |

| This compound | H₂, Pd/C, High Pressure/Temp. | N3,N3-Dimethylpiperidine-2,3-diamine |

Further research is needed to fully elucidate the reduction chemistry of this specific compound and to explore the selective reduction of either the pyridine ring or potentially one of the amino groups under specific conditions.

Reactions with Isothiocyanates and Amines

The primary amino group of this compound is expected to exhibit typical nucleophilic reactivity towards electrophiles such as isothiocyanates. The reaction of amines with isothiocyanates is a classical method for the synthesis of thioureas.

In a notable application, a derivative of this compound has been utilized in the synthesis of novel macrofilaricidal compounds. acs.org Specifically, the related compound N2-(3-(5-isopropoxypyridin-2-yl)-1,2,4-thiadiazol-5-yl)-N3,N3-dimethylpyridine-2,3-diamine was synthesized, indicating the utility of the this compound scaffold in constructing more complex bioactive molecules. acs.org This synthesis involves the reaction of an amidine with an isothiocyanate to form a thiadiazole core. acs.org

The general reaction of this compound with an isothiocyanate (R-NCS) would proceed through the nucleophilic attack of the primary amino group on the electrophilic carbon of the isothiocyanate, leading to the formation of a substituted thiourea.

Table 3: Reaction of this compound with Isothiocyanates

| Reactant 1 | Reactant 2 | Product |

| This compound | Aryl isothiocyanate | 1-Aryl-3-(3-(dimethylamino)pyridin-2-yl)thiourea |

| This compound | Alkyl isothiocyanate | 1-Alkyl-3-(3-(dimethylamino)pyridin-2-yl)thiourea |

Reactions with other amines, particularly under conditions that might lead to displacement of the dimethylamino group, are less likely due to the stability of the C-N bond. However, the primary amino group could potentially participate in transamination reactions under specific catalytic conditions.

Exploration of Novel Reaction Pathways

The unique arrangement of functional groups in this compound opens up possibilities for the exploration of novel reaction pathways to construct diverse heterocyclic systems. One such area is the use of this compound in multicomponent reactions and cycloaddition reactions.

For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved through a (3+2) cycloaddition reaction of 2-aminopyridines with propargyl alcohols. nih.gov Given that this compound possesses a 2-aminopyridine (B139424) moiety, it is a plausible substrate for similar cycloaddition reactions. Such a reaction would lead to the formation of novel C3-carbonylated imidazo[4,5-b]pyridines with a dimethylamino substituent, which could be valuable for creating libraries of compounds for biological screening.

Another potential novel pathway involves the oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols to form quinolines. nih.gov While this is an intermolecular reaction, the reactivity principles could inspire intramolecular cyclization strategies starting from appropriately functionalized derivatives of this compound.

The development of new synthetic methods utilizing this compound as a building block is an active area of research, driven by the demand for novel heterocyclic compounds with diverse biological activities.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations and Quantum Chemical Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and spectroscopic characteristics of a molecule. For N3,N3-dimethylpyridine-2,3-diamine, such studies would likely employ Density Functional Theory (DFT), a computational method that has proven effective for similar pyridine (B92270) derivatives.

Detailed investigations into related compounds, such as 3,4-diaminopyridine (B372788), have utilized DFT with basis sets like 6-311++G(2d,2p) to determine key electronic and structural parameters. derpharmachemica.com It is anticipated that a similar approach for this compound would yield valuable data on its equilibrium geometry, revealing bond lengths, bond angles, and dihedral angles. The presence of the electron-donating amino and dimethylamino groups is expected to significantly influence the electronic distribution within the pyridine ring.

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is a cornerstone of such studies. The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity and its behavior as an electron donor or acceptor. For instance, in a study of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) and a related bromo-pyrimidinol derivative, the calculated HOMO and LUMO energies indicated the potential for charge transfer within the molecules. nih.gov A similar intramolecular charge transfer is expected in this compound.

Furthermore, quantum chemical calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. A detailed interpretation of the vibrational spectra of 4-aminopyridine (B3432731) and 3,4-diaminopyridine has been reported, providing assignments for the various vibrational modes. derpharmachemica.com For this compound, this would allow for the identification of characteristic vibrational bands associated with the pyridine ring, the C-N bonds, and the N-H and C-H stretching and bending modes.

Natural Bond Orbital (NBO) analysis is another powerful tool that would likely be applied. This method provides insights into the delocalization of electron density and the nature of bonding and antibonding interactions. In a study of aminopyrimidines, NBO analysis revealed stabilization energies related to hyperconjugation and hydrogen-bonded interactions. nih.gov For this compound, NBO analysis would help to quantify the electronic effects of the amino and dimethylamino substituents on the pyridine ring.

A summary of typical parameters that would be calculated for this compound, based on studies of analogous compounds, is presented in the table below.

| Calculated Property | Typical Computational Method | Anticipated Insights for this compound |

| Equilibrium Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides optimized bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Energy Gap | DFT, TD-DFT | Indicates chemical reactivity and electronic excitation properties. |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Predicts IR and Raman spectra for comparison with experimental data. |

| NBO Analysis | NBO method within a DFT framework | Elucidates hyperconjugative interactions and charge distribution. |

| Thermodynamic Properties | DFT | Calculates enthalpy, entropy, and Gibbs free energy. |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is expected to be influenced by the rotation around the C2-N, C3-N, and the N-C bonds of the dimethylamino group. Conformational analysis would aim to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating specific dihedral angles and calculating the corresponding energy profile using quantum chemical methods.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. arxiv.org These simulations would model the interactions between the solute and solvent molecules over time, providing insights into its solvation, diffusion, and conformational flexibility in a realistic environment. By analyzing the trajectories from MD simulations, one could determine the preferred conformations in solution and the timescales of conformational changes.

While specific MD studies on this compound are not available, research on related systems, such as N-acetylated 4-(dimethylamino)pyridine (DMAP) salts, has utilized computational techniques to examine their structures and dynamics. nih.gov These studies have highlighted the importance of intermolecular interactions, such as hydrogen bonding, in stabilizing certain conformations. nih.gov For this compound, MD simulations could explore the potential for intramolecular hydrogen bonding between the amino group at the 2-position and the nitrogen of the dimethylamino group at the 3-position, which could significantly impact its conformational preferences.

The table below outlines the likely focus of conformational and dynamic studies on this compound.

| Investigation Type | Computational Method | Expected Outcomes for this compound |

| Conformational Search | DFT, Molecular Mechanics | Identification of low-energy conformers and rotational energy barriers. |

| Molecular Dynamics | Classical Force Fields | Simulation of molecular motion in solution, providing insights into solvation and dynamic behavior. |

| Solvent Effects | Implicit or Explicit Solvent Models in DFT/MD | Understanding how the solvent influences conformational preferences and electronic properties. |

Molecular Docking and Interaction Studies with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery and in understanding the biological activity of small molecules. For derivatives of this compound, and by extension for the parent compound itself, molecular docking could elucidate potential interactions with macromolecular targets.

Studies on various aminopyridine derivatives have demonstrated their potential as anticancer and antibacterial agents, with molecular docking revealing key interactions within the active sites of target proteins. nih.govmdpi.com For instance, docking studies of aminopyridine derivatives with beta-catenin showed favorable binding energies and interactions. nih.gov Similarly, docking of 2-aminopyridine (B139424) derivatives into bacterial protein targets identified crucial hydrogen bonding interactions. mdpi.com

A hypothetical docking study of this compound into a protein active site would likely focus on identifying interactions such as:

Hydrogen bonds: between the amino groups and the pyridine nitrogen with polar residues in the protein.

Pi-stacking interactions: between the pyridine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: involving the methyl groups of the dimethylamino substituent and nonpolar regions of the binding pocket.

The table below summarizes the potential interactions that could be explored through molecular docking studies.

| Interaction Type | Functional Group on this compound | Potential Interacting Protein Residue |

| Hydrogen Bond Donor | 2-Amino group | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, 3-Dimethylamino Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| Pi-Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Methyl groups | Alanine, Valine, Leucine, Isoleucine |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like this compound. Such studies can identify transition states, intermediates, and reaction pathways, offering a detailed understanding of how a reaction proceeds.

The synthesis of substituted pyridines can be achieved through various routes, including cycloaddition reactions. acs.orgnih.gov Computational studies of these reactions can help to explain the observed regioselectivity and stereoselectivity. For example, a computational investigation of a pyridinium ylide-mediated cycloaddition used the AFIR method to explore desired and undesired reaction pathways. researchgate.net

The synthesis of this compound would likely involve the introduction of the amino and dimethylamino groups onto a pre-existing pyridine ring or the construction of the substituted pyridine ring from acyclic precursors. A plausible synthetic route could involve the nitration of a suitable aminopyridine precursor, followed by reduction of the nitro group and subsequent methylation. Computational studies could be employed to:

Model the different steps of the proposed synthetic route.

Calculate the activation energies for each step to identify the rate-determining step.

Investigate the role of catalysts in the reaction.

Predict the most likely side products.

For instance, the synthesis of azabenzimidazoles from 2,3-diaminopyridine (B105623) has been investigated, with computational methods potentially shedding light on the reaction mechanism. researchgate.net By understanding the mechanism, it is possible to optimize reaction conditions to improve the yield and purity of the desired product.

| Aspect of Reaction Mechanism | Computational Approach | Potential Insights for Synthesis of this compound |

| Reaction Pathway Identification | Transition State Searching (e.g., QST2/QST3, Berny optimization) | Mapping the energetic profile of the reaction from reactants to products. |

| Activation Energy Calculation | DFT | Determining the kinetic feasibility of proposed reaction steps. |

| Role of Catalyst | Modeling the catalyst-substrate complex | Understanding how a catalyst lowers the activation energy. |

| Regioselectivity/Stereoselectivity | Comparing the energies of different transition states | Predicting the favored product isomer. |

Advanced Materials Science Applications Research

Role as a Monomer in Polymer Synthesis

The utility of a diamine compound as a monomer in step-growth polymerization is contingent on the reactivity of its amine functional groups with comonomers like dianhydrides (for polyimides) or diisocyanates/carbon dioxide (for polyureas). The molecular structure of the diamine, including the presence of substituent groups and the relative positioning of the amine groups, plays a critical role in the polymerization process and the ultimate properties of the resulting polymer.

Preparation of Polyimide Oligomers and Polymers

The synthesis of polyimides from aromatic diamines typically proceeds via a two-step method. This process involves the initial reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. Subsequently, this precursor undergoes cyclodehydration, either through thermal treatment or chemical agents, to yield the final polyimide. The properties of the resulting polyimide, such as thermal stability, mechanical strength, and solubility, are directly influenced by the chemical structures of both the diamine and the dianhydride monomers.

While this is a well-established method for a wide array of aromatic diamines, specific research detailing the use of N3,N3-Dimethylpyridine-2,3-diamine in this process, including reaction conditions and the properties of the resulting polyimides, is not currently available in the reviewed scientific literature.

Formation of Polyurea Materials

Polyureas are typically synthesized through the reaction of a diamine with a diisocyanate. An alternative, more environmentally benign method involves the direct polycondensation of diamines with carbon dioxide, which avoids the use of toxic phosgene derivatives. The urea linkages formed during polymerization contribute to extensive hydrogen bonding, which imparts unique properties to the material, such as high thermal stability and excellent mechanical performance.

Despite the general applicability of these synthetic routes to various diamines, specific studies documenting the use of this compound in the formation of polyurea materials could not be identified in the course of this research. Therefore, detailed research findings on its role in polyurea synthesis remain uncharacterized.

Role As a Precursor in Medicinal Chemistry Research for Compound Design

Design and Synthesis of Pyridine-Derived Heterocycles for Biological Research

The synthesis of fused pyridine (B92270) heterocycles is a significant area of medicinal chemistry, as these structures often exhibit a broad spectrum of pharmacological activities. researchgate.net Diaminopyridine precursors are instrumental in building these molecular architectures.

One common strategy involves the reaction of 2,3-diaminopyridine (B105623) with various reagents to form fused imidazole (B134444) or pyrimidine (B1678525) rings. For instance, derivatives of imidazo[1,2-a]pyridine (B132010) have been synthesized from 2-aminopyridine (B139424) precursors. mdpi.com Similarly, the reaction of 2,3-diaminopyridine with substituted aldehydes can yield azabenzimidazoles, a class of compounds investigated for their wide-ranging biological effects. researchgate.net Another important class, pyrido[2,3-d]pyrimidines, which have been explored for anticancer and antimicrobial properties, can be synthesized from diaminopyrimidine or aminopyridine precursors. researchgate.netnih.gov These synthetic routes highlight the utility of diaminopyridines in generating molecular diversity for biological screening.

Table 1: Examples of Heterocycles Synthesized from Diaminopyridine Precursors

| Precursor Class | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2,3-Diaminopyridine | Substituted Benzaldehydes | 2-Phenyl-4-azabenzimidazoles | researchgate.net |

| 2-Aminopyridine | Ethyl 2-chloroacetoacetate | Imidazo[1,2-a]pyridine | mdpi.com |

Development of Ligands for Receptor Binding Studies (e.g., Neuropeptide Y Y1 Receptor Ligands)

Neuropeptide Y (NPY) receptors, particularly the Y1 subtype (Y1R), are significant targets in drug discovery, implicated in physiological processes like food intake and anxiety. nih.govnih.gov The development of selective antagonists for Y1R is a key research objective for potential treatments of obesity and other conditions. nih.gov

A number of small-molecule Y1R antagonists have been developed and studied. These compounds, such as UR-MK299 and BMS-193885, have been crucial in understanding the structural basis of ligand binding to the receptor. nih.gov While these specific antagonists are structurally diverse, the available literature does not extensively detail the use of N3,N3-Dimethylpyridine-2,3-diamine as a direct precursor in their synthesis. However, the broader field of medicinal chemistry often employs pyridine-based scaffolds in the design of receptor ligands due to their favorable physicochemical properties and ability to form specific interactions with protein targets. researchgate.net The exploration of diaminopyridine derivatives as core structures for new Y1R ligands remains a potential area for future research.

Synthesis of Investigational Enzyme Inhibitors

Enzyme inhibition is a primary mechanism for many therapeutic drugs. This compound and related compounds serve as precursors for molecules designed to target specific enzymes involved in disease pathways.

Cholinesterase Inhibitors: Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease to enhance cholinergic neurotransmission. nih.gov Research into new AChE inhibitors has explored a variety of chemical scaffolds, including carbamates and dihydropyridines. who.intnih.gov For example, a series of N,N-dimethylcarbamates were synthesized and shown to inhibit AChE, with structure-activity relationship studies indicating that factors like linker length and electronic properties influence inhibitory power. nih.gov While various heterocyclic and benzamide (B126) derivatives have been identified as potent AChE inhibitors, a direct synthetic link from this compound to these specific inhibitor classes is not prominently featured in the reviewed literature. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. nih.govnih.gov Pyrido[2,3-d]pyrimidin-7-ones have been identified as a privileged structure for kinase inhibition. nih.gov Specific substitution on this template can confer high selectivity for Cdk4, a critical target in oncology. The synthesis of this pyridopyrimidine core often involves precursors that contain a pyridine or pyrimidine ring, such as aminopyridines. researchgate.netnih.gov For example, a series of 2,6-diamino-3-acylpyridines were designed and synthesized as CDK inhibitors, demonstrating potent activity against CDK1 and CDK2 and inhibiting the proliferation of various tumor cell lines. nih.gov The use of diaminopyridine precursors provides a versatile entry point to this class of inhibitors.

Table 2: Investigational Enzyme Inhibitors Derived from Pyridine-Related Precursors

| Inhibitor Class | Target Enzyme | Precursor Class | Example Compound Class | Reference |

|---|---|---|---|---|

| CDK Inhibitors | CDK1, CDK2 | Diaminopyridines | 2,6-Diamino-3-acylpyridines | nih.gov |

Precursor for Antiparasitic Agent Research

The emergence of drug resistance in parasitic diseases necessitates the continuous search for new therapeutic agents. researchgate.net Diaminopyridine derivatives are valuable starting points for the synthesis of novel antiparasitic compounds.

Anti-malarial and Anti-trypanosomal Compound Synthesis: The fight against malaria, caused by Plasmodium species, and trypanosomiasis, caused by Trypanosoma species, relies on chemotherapy. researchgate.net Researchers have synthesized and screened compounds derived from 2,3-diaminopyridine against these parasites. In one study, 2,3-diaminopyridine was used to create a series of 2-phenyl-4-azabenzimidazoles, which were then evaluated for their efficacy against P. falciparum and T. brucei. researchgate.net In other work, various pyridine derivatives have been synthesized and shown to have promising anti-malarial activity against chloroquine-resistant strains of P. falciparum. nih.gov

Macrofilaricidal Compound Synthesis: Filarial diseases like onchocerciasis affect millions globally, and there is a critical need for drugs that can kill adult filarial worms (macrofilaricides). acs.org Research in this area has led to the discovery of novel compound classes, such as substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which have demonstrated macrofilaricidal activity. acs.org While this specific series was synthesized via a convergent route not starting from a diaminopyridine, the inclusion of the pyridine moiety underscores its importance in antiparasitic drug design.

Anti-leishmanial Compound Synthesis: Leishmaniasis is another parasitic disease requiring new treatment options. Research has shown that derivatives of substituted aminopyridines can serve as effective antileishmanial agents. For instance, compounds derived from 2-amino-4,6-dimethylpyridine (B145770) were synthesized and evaluated for their activity against Leishmania mexicana. nih.gov The resulting N-pyridinylimidazolidinones demonstrated potent inhibition of the parasite, confirming that substituted aminopyridines are a promising scaffold for developing new treatments for leishmaniasis. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-diaminopyridine |

| Imidazo[1,2-a]pyridine |

| 2-Phenyl-4-azabenzimidazole |

| Pyrido[2,3-d]pyrimidine |

| Pyrido[2,3-d]pyrimidine-2,4-diamine |

| UR-MK299 |

| BMS-193885 |

| N,N-dimethylcarbamates |

| Pyrido[2,3-d]pyrimidin-7-one |

| 2,6-Diamino-3-acylpyridine |

| di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine |

| 2-amino-4,6-dimethylpyridine |

| N-pyridinylimidazolidinone |

| 2-Aminopyridine |

| Ethyl 2-chloroacetoacetate |

| 2,4,6-Triaminopyrimidine |

Q & A

Q. What are the common synthetic routes for N3,N3-Dimethylpyridine-2,3-diamine, and how can reaction conditions be optimized?

Answer: A widely used method involves coupling reactions with boronic acids. For example, in analogous pyridinamine syntheses, amino pyridine derivatives react with aryl boronic acids in the presence of a catalyst system (e.g., Cu(OAc)₂) and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) under inert conditions. Reaction optimization includes monitoring progress via TLC, adjusting stoichiometry of boronic acids, and controlling reaction time (typically 12–24 hours at room temperature). Post-reaction quenching with aqueous NH₃ and purification via column chromatography (EtOAC/hexane gradients) are critical for high yields .

Q. What analytical techniques are recommended for characterizing this compound?

Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and dimethylamino group integration (e.g., Varian 300 MHz systems) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., NIST-standardized instruments) for molecular ion validation and fragmentation analysis .

- Elemental Analysis (CHN) : To verify purity and elemental composition (e.g., Perkin Elmer 2400 analyzers with <0.4% deviation) .

- Melting Point Determination : Gallenkamp apparatus for consistency checks .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Answer: Flash chromatography using silica gel (63–200 mesh) with gradient elution (e.g., EtOAc/hexane) is standard. For polar byproducts, preparative TLC or recrystallization in solvents like THF may be employed. Anhydrous Na₂SO₄ is used for drying organic extracts pre-purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when characterizing this compound?

Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

Q. What computational approaches are used to predict the reactivity of this compound in catalytic processes?

Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data. Applications include:

Q. How does the steric and electronic environment of the dimethylamino groups influence the compound’s interactions in coordination chemistry?

Answer: The dimethylamino groups act as strong σ-donors, enhancing metal-ligand bond stability. Steric effects can hinder axial coordination in octahedral complexes, favoring planar geometries. Spectroscopic (UV-Vis, EPR) and crystallographic studies (single-crystal XRD) are used to validate coordination modes. For example, analogous compounds show altered antimicrobial activity based on metal center accessibility .

Q. How can synthetic protocols be adapted to improve regioselectivity in dimethylamino-functionalized pyridine derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.